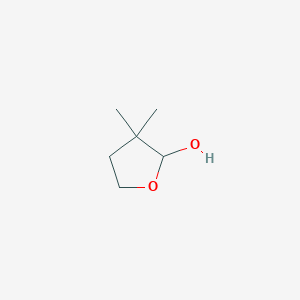

3,3-Dimethyltetrahydro-2-furanol

Descripción

3,3-Dimethyltetrahydro-2-furanol is a cyclic ether alcohol with a hydroxyl group at position 2 and two methyl substituents at position 3 of the tetrahydrofuran ring. Key characteristics inferred from similar compounds include:

- Molecular formula: Likely C₅H₁₀O₂ (based on isomers like Tetrahydro-2-methyl-3-furanol) .

- Functional groups: Tertiary alcohol (hydroxyl at position 2) and sterically hindered methyl groups (position 3).

- Applications: Potential use in organic synthesis, solvents, or flavor/fragrance industries due to its oxygenated heterocyclic structure.

Propiedades

Número CAS |

102536-89-0 |

|---|---|

Fórmula molecular |

C6H12O2 |

Peso molecular |

116.16 g/mol |

Nombre IUPAC |

3,3-dimethyloxolan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-4-8-5(6)7/h5,7H,3-4H2,1-2H3 |

Clave InChI |

DDRXTONTKHHZNX-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCOC1O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3,3-Dimetiltetrahidro-2-furanol típicamente involucra la ciclización de precursores adecuados bajo condiciones controladas. Un método común es la ciclización catalizada por ácido de 3,3-dimetil-1,4-butanodiol. La reacción se lleva a cabo en presencia de un ácido fuerte como el ácido sulfúrico, que facilita la formación del anillo de tetrahidrofurano .

Métodos de producción industrial: La producción industrial de 3,3-Dimetiltetrahidro-2-furanol puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: 3,3-Dimetiltetrahidro-2-furanol puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.

Reducción: El compuesto puede reducirse para formar diferentes derivados de alcohol.

Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.

Principales productos formados:

Oxidación: Formación de 3,3-dimetiltetrahidrofurano-2-ona.

Reducción: Formación de derivados de 3,3-dimetiltetrahidro-2-furanol.

Sustitución: Formación de varios derivados de tetrahidrofurano sustituidos.

Aplicaciones Científicas De Investigación

3,3-Dimetiltetrahidro-2-furanol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como solvente en varias reacciones químicas.

Biología: Investigado por sus potenciales actividades biológicas e interacciones con biomoléculas.

Medicina: Explorado por sus potenciales propiedades terapéuticas y como precursor en la síntesis de compuestos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 3,3-Dimetiltetrahidro-2-furanol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas y receptores, influyendo en varias vías bioquímicas. El grupo hidroxilo y el anillo de tetrahidrofurano son características estructurales clave que contribuyen a su reactividad e interacciones con los objetivos moleculares .

Compuestos similares:

Tetrahidrofurano (THF): Un análogo más simple sin los grupos metilo.

2-Metiltetrahidrofurano: Contiene un solo grupo metilo en la posición 2.

3-Metiltetrahidrofurano: Contiene un solo grupo metilo en la posición 3.

Singularidad: 3,3-Dimetiltetrahidro-2-furanol es único debido a la presencia de dos grupos metilo en la posición 3, lo que puede influir en su reactividad química y propiedades físicas. Esta característica estructural lo distingue de otros derivados de tetrahidrofurano y puede conducir a diferentes aplicaciones e interacciones en varios campos .

Comparación Con Compuestos Similares

Table 1: Key Properties of 3,3-Dimethyltetrahydro-2-furanol and Related Compounds

Research Findings and Discussion

Structural Effects on Physical Properties

- Steric Hindrance: The tertiary alcohol in 3,3-Dimethyltetrahydro-2-furanol likely reduces hydrogen bonding compared to secondary alcohols (e.g., Tetrahydro-2-methyl-3-furanol), leading to lower boiling points and solubility in nonpolar solvents .

- Functional Group Reactivity: The ketone group in dihydro-3,3-dimethyl-2(3H)-furanone confers higher electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol derivatives.

- Alkyl Chain Impact: Long-chain derivatives (e.g., dihydro-5-tetradecyl-2(3H)-furanone ) exhibit increased hydrophobicity, suggesting applications in lipid-based systems (e.g., cosmetics), whereas shorter-chain analogs may serve as solvents or synthetic intermediates.

Positional Isomerism

- Hydroxyl Position: Tetrahydro-2-methyl-3-furanol (hydroxyl at C3) vs. 3,3-Dimethyltetrahydro-2-furanol (hydroxyl at C2) demonstrates how hydroxyl placement affects hydrogen bonding and intermolecular interactions.

Actividad Biológica

3,3-Dimethyltetrahydro-2-furanol (CAS No. 102536-89-0) is a tetrahydrofuran derivative characterized by its unique structural features, including two methyl groups at the 3rd position and a hydroxyl group at the 2nd position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- Structural Features :

- Hydroxyl group (–OH) contributes to its reactivity.

- Tetrahydrofuran ring enhances solubility and interaction with biological molecules.

The biological activity of 3,3-Dimethyltetrahydro-2-furanol is largely attributed to its ability to interact with enzymes and receptors within biological systems. The hydroxyl group and the tetrahydrofuran ring play crucial roles in these interactions, influencing various biochemical pathways. Specific mechanisms include:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzyme activity, affecting metabolic pathways.

- Receptor Binding : Potential binding to specific receptors could lead to altered signaling pathways.

Biological Activities

Research indicates several potential biological activities of 3,3-Dimethyltetrahydro-2-furanol:

Antimicrobial Properties

Studies have explored its efficacy against various pathogens. For instance, it has shown promising results in inhibiting the growth of certain bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research suggests that 3,3-Dimethyltetrahydro-2-furanol may have neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various furan derivatives, including 3,3-Dimethyltetrahydro-2-furanol. Results indicated significant inhibition against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

-

Anti-inflammatory Mechanism :

- In a controlled experiment, cells treated with 3,3-Dimethyltetrahydro-2-furanol showed a decrease in interleukin-6 (IL-6) levels by approximately 40% compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

-

Neuroprotection in Animal Models :

- Research involving animal models of neurodegeneration revealed that administration of the compound resulted in reduced markers of oxidative stress and improved cognitive function scores.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tetrahydrofuran (THF) | Lacks methyl groups | Solvent; limited biological use |

| 2-Methyltetrahydrofuran | One methyl group at position 2 | Mild antimicrobial properties |

| 3-Methyltetrahydrofuran | One methyl group at position 3 | Solvent; low biological activity |

| 3,3-Dimethyltetrahydro-2-furanol | Two methyl groups at position 3 | Antimicrobial; anti-inflammatory; neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.